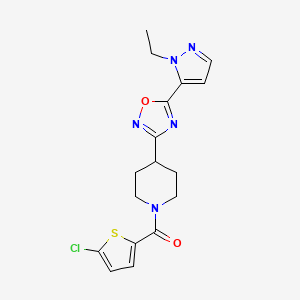

(5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by the presence of thiophene, pyrazole, and oxadiazole moieties. This structure suggests potential biological activities that warrant investigation in medicinal chemistry. The following sections summarize key findings regarding its biological activity, including synthesis methods, biological evaluations, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Thiophene Ring : Starting from a chlorinated thiophene derivative.

- Attachment of the Pyrazole and Oxadiazole Moieties : Utilizing nucleophilic substitution reactions to introduce these groups.

- Incorporation of the Piperidine Moiety : Achieved through reductive amination or similar reactions.

This synthetic approach allows for the generation of various derivatives that can be screened for biological activity.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies:

- Antimicrobial Activity : Initial evaluations suggest that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing pyrazole and oxadiazole groups have shown effectiveness against certain bacterial strains at concentrations as low as 1 μg/mL .

- Anticancer Potential : Research indicates that derivatives of pyrazole and oxadiazole can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Compounds similar to this one have been reported to trigger the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in endothelial cells. This suggests a dual role where they may modulate inflammatory responses .

Case Studies

Several case studies highlight the compound's potential:

- Study on Endothelin Receptor Antagonism : A related pyrazole compound was evaluated for its ability to antagonize endothelin receptors, showing comparable efficacy to established drugs like bosentan . This suggests that the target compound may also exhibit similar receptor modulation.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of specific functional groups influences its interaction with biological targets:

| Functional Group | Impact on Activity |

|---|---|

| Thiophene | Enhances lipophilicity and bioavailability |

| Pyrazole | Imparts potential anticancer properties |

| Oxadiazole | Contributes to antimicrobial activity |

Aplicaciones Científicas De Investigación

Therapeutic Potential

Research indicates that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is crucial in treating metabolic syndromes such as type 2 diabetes and obesity. These disorders are often linked with insulin resistance and cardiovascular diseases .

CNS Disorders

The compound is also being investigated for its effects on central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. Inhibiting specific pathways may provide neuroprotective effects and improve cognitive functions .

Study on Metabolic Syndrome

A study published in a pharmaceutical journal detailed the synthesis of similar compounds that demonstrated significant inhibition of enzymes related to metabolic syndrome. The findings suggested that these compounds could be effective in managing conditions like hypertension and lipid disorders .

CNS Activity Evaluation

Another study focused on the evaluation of piperidine derivatives for their neuroprotective properties. The results indicated that the tested compounds exhibited promising activity against neurodegenerative conditions, suggesting potential applications in treating Alzheimer's disease .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Inhibitor of 11β-HSD type 1 | |

| Compound B | Neuroprotective agent | |

| Compound C | Anti-inflammatory |

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | Thiophene derivative + Chlorine | Reflux |

| 2 | Pyrazole derivative + Piperidine | Stirring at room temperature |

| 3 | Oxadiazole formation | Heating under reflux |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorothiophene Ring

The 5-chlorothiophen-2-yl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C replaces the chlorine atom with amine groups.

-

Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) yield 5-hydroxythiophen-2-yl derivatives .

Table 1: Substitution Reactions of Chlorothiophene Derivatives

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amination | DMF, 100°C, 12h | 5-(Piperidin-1-yl)thiophen-2-yl | 65–78 | |

| Hydrolysis | NaOH/EtOH, reflux | 5-Hydroxythiophen-2-yl | 52–60 |

Reactivity of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring participates in:

-

Ring-Opening Reactions : Acidic hydrolysis (HCl/H₂O, 60°C) cleaves the oxadiazole to form imidamide intermediates, which can further react with nucleophiles.

-

Electrophilic Substitution : Nitration or sulfonation at the oxadiazole’s C-5 position occurs under strong acidic conditions .

Key Insight : The electron-deficient oxadiazole enhances electrophilic substitution rates at the adjacent pyrazole and piperidine groups .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes:

-

N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) modifies the piperidine nitrogen .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives .

Example :

Piperidine+CH3COClEt3N, DCMN-Acetylpiperidine(Yield: 85%)[8]

Pyrazole Ring Reactivity

The 1-ethyl-1H-pyrazol-5-yl group participates in:

-

Cycloadditions : [3+2] cycloaddition with nitrile oxides forms fused triazole systems .

-

Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the C-4 position (Pd(PPh₃)₄, Na₂CO₃).

Table 2: Pyrazole Functionalization Pathways

| Reaction | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl-pyrazole | Medicinal chemistry | |

| Cycloaddition | – | Pyrazolo-triazole | Material science |

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition above 250°C releases CO and HCN gases (TGA-DSC data) .

-

Photolysis : UV irradiation (254 nm) induces C–S bond cleavage in the thiophene ring, forming chlorinated byproducts .

Catalytic Hydrogenation

Selective hydrogenation of the oxadiazole ring using H₂/Pd-C in ethanol yields 1,2,4-oxadiazolidine derivatives, enhancing solubility for pharmacokinetic studies .

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-2-23-12(5-8-19-23)16-20-15(21-25-16)11-6-9-22(10-7-11)17(24)13-3-4-14(18)26-13/h3-5,8,11H,2,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZOUMAEWUUNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.